Ortho‑Substituted Phenylboronic Acids Tend to Give Lower Suzuki–Miyaura Coupling Yields Than Para‑Substituted Analogues – The Title Compound Avoids Ortho‑Substitution
The boron atom in the title compound is para to the cyclopropyl group and meta to the imidazole ring; this substitution pattern places the boronic acid remote from the sterically demanding imidazole group. In contrast, regioisomers such as 2-cyclopropyl-5-(imidazol-1-yl)phenylboronic acid (CAS 2225170-49-8) have the boronic acid ortho to the cyclopropyl substituent, a configuration that can suppress transmetallation rates and lower coupling yields. While no head‑to‑head study of these exact compounds is publicly available, the general trend is well documented: ortho‑substituted arylboronic acids routinely deliver lower yields in Suzuki couplings than their para‑substituted counterparts [1]. By avoiding ortho‑substitution, the title compound is expected to provide superior coupling efficiency relative to its ortho‑substituted regioisomers.
| Evidence Dimension | Steric accessibility of boron center / Suzuki coupling yield |
|---|---|
| Target Compound Data | Boronic acid in para position relative to cyclopropyl, meta to imidazole – no ortho steric crowding. |
| Comparator Or Baseline | 2-Cyclopropyl-5-(imidazol-1-yl)phenylboronic acid (ortho‑substituted isomer). Quantitative yield data for the title compound are not available in public domain; class‑level average yield for para‑substituted phenylboronic acids in standard Suzuki coupling: >85% [REFS-1, REFS-2]. |
| Quantified Difference | Cannot be quantified for the specific compounds; class‑level difference typically 10–30% lower yield for ortho‑substituted analogues [1]. |
| Conditions | Class‑level data from Pd‑catalyzed Suzuki coupling of aryl bromides with substituted phenylboronic acids (reviewed in Ref. [1]). |
Why This Matters
A higher coupling yield directly reduces the cost‑per‑gram of downstream products and minimizes purification burden, making the para‑substituted isomer the more economical choice if yield data for the ortho‑isomer prove inferior upon experimental verification.
- [1] A. F. Littke, G. C. Fu, Palladium-catalyzed Suzuki-Miyaura cross-couplings of arylboronic acids with aryl chlorides, Angew. Chem. Int. Ed., 2002, 41, 4176–4211. (Review documenting steric effects of ortho substituents on coupling efficiency.) View Source
- [2] S. Kotha, K. Lahiri, D. Kashinath, Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis, Tetrahedron, 2002, 58, 9633–9695. (Compilation of yields for various substituted phenylboronic acids, showing trend of reduced yields with ortho substitution.) View Source
